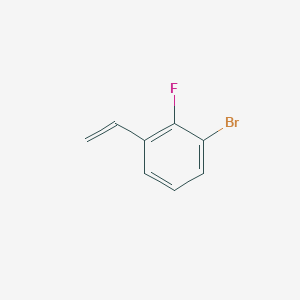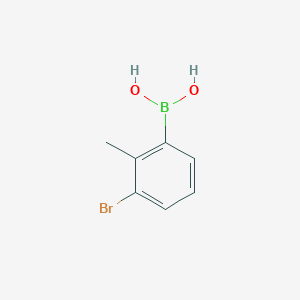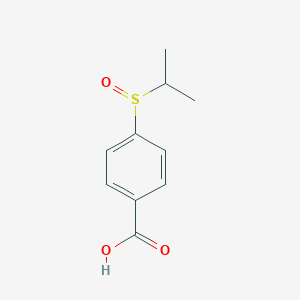
2-Bromo-5-trifluoromethylbenzenethiol
Übersicht
Beschreibung
2-Bromo-5-trifluoromethylbenzenethiol is a chemical compound with the molecular formula C7H4BrF3S . It has an average mass of 257.071 Da and a monoisotopic mass of 255.916916 Da . It is also known by other names such as 2-Brom-5-(trifluormethyl)benzolthiol, 2-Bromo-5-(trifluoromethyl)benzenethiol, and 2-Bromo-5-(trifluorométhyl)benzènethiol .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-trifluoromethylbenzenethiol consists of 12 atoms and 12 bonds . The compound has a complex structure with bromine, fluorine, and sulfur atoms attached to a benzene ring .Physical And Chemical Properties Analysis
2-Bromo-5-trifluoromethylbenzenethiol has a density of 1.694±0.06 g/cm3 . Its boiling point is predicted to be 239.9±40.0 °C . The molecular weight of the compound is 257.07 .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates and Reactions
Cross-Coupling Reactions
The compound's potential in facilitating cross-coupling reactions has been explored. For instance, iron-catalyzed cross-coupling reactions have shown to be a scalable method for synthesizing immunosuppressive agents, highlighting the utility of halogenated benzenes in pharmaceutical synthesis (Seidel, Laurich, & Fürstner, 2004).
Microflow Synthesis
The development of a microflow process for the synthesis of fluorinated compounds, such as 2,4,5-trifluorobenzoic acid, emphasizes the role of halogenated intermediates in enhancing efficiency and yield in chemical processes (Deng et al., 2015).
Polymer Synthesis
Studies have demonstrated the use of halogenated benzenes in the synthesis of hyperbranched polymers, offering insights into the design of materials with potential applications in coatings, adhesives, and nanotechnology (Uhrich, Hawker, Fréchet, & Turner, 1992).
Material Science Applications
Covalent Organic Frameworks (COFs)
Research on the condensation of halogenated compounds with other organic molecules to form COFs shows promising directions for creating porous materials with applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).
High Temperature Proton Exchange Membranes
The fabrication of crosslinked polybenzimidazole membranes for fuel cells using trifunctional crosslinkers derived from halogenated compounds illustrates the importance of these molecules in advancing energy technologies (Yang et al., 2018).
Environmental Studies
- Brominated Flame Retardants: Investigations into the presence of brominated flame retardants in wildlife, such as glaucous gulls from the Norwegian Arctic, underscore the environmental impact of halogenated organic compounds and the need for monitoring and regulating their use (Verreault et al., 2007).
Safety and Hazards
The safety data sheet for 2-Bromo-5-trifluoromethylbenzenethiol indicates that it is a combustible liquid that causes skin and eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid exposure, including wearing protective clothing and ensuring good ventilation .
Eigenschaften
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVCDJUEVOLNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-trifluoromethylbenzenethiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)



![2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate](/img/structure/B1523880.png)



![[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1523888.png)
![2,2,2-trifluoroethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate](/img/structure/B1523891.png)
![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1523894.png)